molecular formula C17H14N6O3 B2986576 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797545-07-3

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2986576
CAS RN: 1797545-07-3
M. Wt: 350.338
InChI Key: IYTUQTQHRJSEHL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an oxadiazole ring, a phenyl ring, and a triazole ring. These groups are common in many biologically active compounds and materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the substituents on them. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, and the triazole ring could participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the furan and triazole rings could make the compound relatively stable and resistant to degradation .

Scientific Research Applications

Antimicrobial and Antifungal Activities

One study discusses the design, synthesis, and antimicrobial activities of azole derivatives, including compounds related to the given chemical structure. These compounds demonstrated activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013). Similarly, a research on 1,2,4-triazole Schiff base and amine derivatives synthesized from furan-2-carbohydrazide reported significant antiurease and antioxidant activities, which could contribute to their antimicrobial efficacy (Sokmen et al., 2014).

Antiplasmodial Activities

In the context of antiplasmodial activities, derivatives of furazan-3-amine demonstrated promising activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. The study emphasized the importance of the acyl moiety's nature on the compounds' activity, suggesting the potential for further optimization in antimalarial drug development (Hermann et al., 2021).

Anti-Avian Influenza Virus Activity

Research involving the synthesis of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone revealed promising antiviral activity against the H5N1 avian influenza virus. This showcases the potential of such compounds in developing antiviral therapeutics, particularly against strains posing pandemic risks (Flefel et al., 2012).

Energetic Material Applications

A study on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials highlights the synthesis and characterization of energetic salts and derivatives. These compounds displayed moderate thermal stabilities and insensitivity towards impact and friction, suggesting their suitability as safer alternatives to traditional energetic materials (Yu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it is found to have biological activity .

properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c1-23-10-13(20-22-23)17(24)18-12-6-3-2-5-11(12)9-15-19-16(21-26-15)14-7-4-8-25-14/h2-8,10H,9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUQTQHRJSEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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